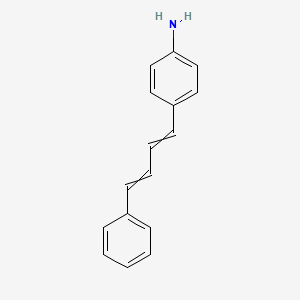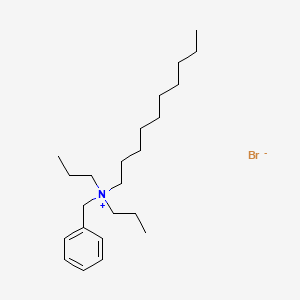
N-Benzyl-N,N-dipropyldecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dipropyldecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries as disinfectants and surfactants . This compound, in particular, has a unique structure that makes it suitable for specific applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropyldecan-1-aminium bromide typically involves the alkylation of a tertiary amine with a benzyl halide. One common method is the reaction of N,N-dipropyldecan-1-amine with benzyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dipropyldecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: NaOH, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-Benzyl-N,N-dipropyldecan-1-aminium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dipropyldecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This disruption is primarily due to the compound’s surfactant properties, which allow it to insert into the lipid bilayer and destabilize it . The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N-dimethyldodecan-1-aminium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
N-Benzyl-N,N-dipropyl-1-dodecanaminium bromide: A structurally similar compound with variations in the alkyl chain length.
Uniqueness
N-Benzyl-N,N-dipropyldecan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of the benzyl group, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes . This compound’s specific structure allows for targeted applications in both research and industry, distinguishing it from other quaternary ammonium compounds .
Properties
CAS No. |
90105-64-9 |
|---|---|
Molecular Formula |
C23H42BrN |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
benzyl-decyl-dipropylazanium;bromide |
InChI |
InChI=1S/C23H42N.BrH/c1-4-7-8-9-10-11-12-16-21-24(19-5-2,20-6-3)22-23-17-14-13-15-18-23;/h13-15,17-18H,4-12,16,19-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JQSLNNKGCYFQRO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


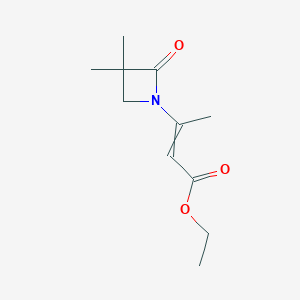
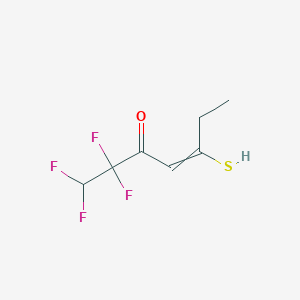
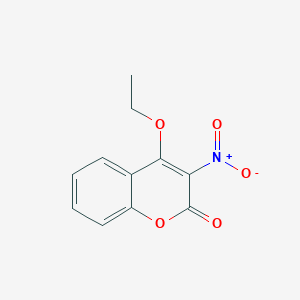
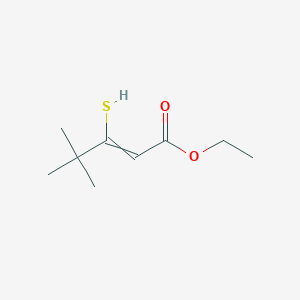
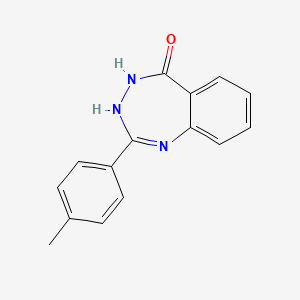
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)
![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
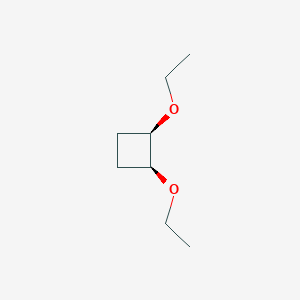
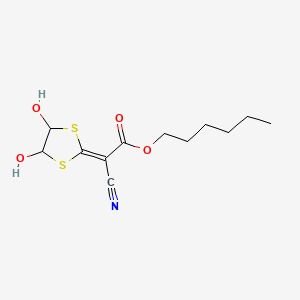

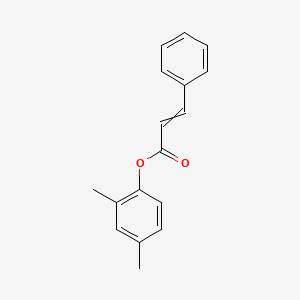
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)
